molecular formula C24H32N2O3S B2903464 methyl 2-(4-tert-butylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-83-6

methyl 2-(4-tert-butylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2903464
CAS No.: 887900-83-6
M. Wt: 428.59
InChI Key: OHMBDYZGQNFQAL-UHFFFAOYSA-N
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Description

Methyl 2-(4-tert-butylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a thieno[2,3-c]pyridine derivative characterized by a fused thiophene-pyridine core, a 4-tert-butylbenzamido substituent at position 2, and a methyl ester group at position 2. This compound is part of a broader class of thiophene-based molecules investigated for therapeutic applications, including antiparasitic activity against Leishmania species .

Properties

IUPAC Name

methyl 2-[(4-tert-butylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3S/c1-22(2,3)15-11-9-14(10-12-15)19(27)25-20-17(21(28)29-8)16-13-23(4,5)26-24(6,7)18(16)30-20/h9-12,26H,13H2,1-8H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMBDYZGQNFQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-tert-butylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyridine ring.

    Introduction of the tert-Butylbenzamido Group: This step involves the reaction of the thieno[2,3-c]pyridine intermediate with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the intermediate compound using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-tert-butylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-tert-butylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-tert-butylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Thieno[2,3-c]pyridine vs. Pyrazolo[4,3-c]pyridine

describes tert-butyl 3-amino-4,5,6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridine-3-carboxylate, which replaces the thiophene ring with a pyrazole. The thieno[2,3-c]pyridine core in the target compound offers superior π-π stacking capabilities, critical for enzyme inhibition (e.g., Leishmania Trypanothione Reductase) .

Substituent Variations

Benzamido Group Modifications

  • 4-tert-Butylbenzamido (Target Compound) : The bulky tert-butyl group enhances hydrophobic interactions and metabolic stability compared to smaller substituents .
  • 4-Sulfamoylbenzamido (K408-1083, ) : The sulfamoyl group introduces hydrogen-bonding capacity, which may improve solubility but could compromise membrane permeability .

Ester/Carboxamide Modifications

  • Methyl Ester (Target Compound): The methyl ester balances lipophilicity and hydrolytic stability.
  • Carboxamide (K408-1083, ) : Replacing the ester with a carboxamide eliminates esterase-mediated metabolism, extending half-life but requiring optimized solubility for bioavailability .

Biological Activity

Methyl 2-(4-tert-butylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound belonging to the thieno[2,3-c]pyridine class. Its unique structure and functional groups make it a subject of interest in medicinal chemistry and biological research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula: C₁₈H₂₃N₃O₂S
  • Molecular Weight: 362.54 g/mol
  • CAS Number: 887900-83-6

Structural Features

The compound features:

  • A thieno[2,3-c]pyridine core
  • A tert-butylbenzamido group
  • Multiple methyl groups that enhance its lipophilicity and biological activity

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It can bind to various receptors, potentially altering their activity and leading to downstream effects on cellular signaling pathways.

Interaction with Biological Targets

The compound's interactions can lead to significant biological effects:

  • Anti-inflammatory Activity : By inhibiting pro-inflammatory enzymes.
  • Anticancer Properties : Through modulation of cell cycle regulators and apoptosis pathways.

In Vitro Studies

Research has shown that this compound exhibits notable biological activities:

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of COX and LOX enzymes
AnticancerInduction of apoptosis in cancer cells
AntimicrobialActivity against certain pathogens

Case Studies

  • Cancer Cell Lines : In studies involving various cancer cell lines (e.g., breast and colon cancer), the compound demonstrated significant cytotoxicity at low micromolar concentrations. Mechanistic studies indicated that this effect was mediated through apoptosis induction and cell cycle arrest.
  • Inflammatory Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound reduced edema significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.

Synthesis and Analytical Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thieno[2,3-c]pyridine Core : Cyclization of appropriate precursors.
  • Introduction of tert-butylbenzamido Group : Reaction with 4-tert-butylbenzoyl chloride.
  • Methylation : Final methylation using methyl iodide.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for methyl 2-(4-tert-butylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate?

The synthesis typically involves multi-step reactions starting with the construction of the thieno[2,3-c]pyridine core. Key steps include:

  • Amide coupling : Reacting the thienopyridine intermediate with 4-tert-butylbenzoyl chloride under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .
  • Esterification : Using methanol and catalytic sulfuric acid to introduce the methyl ester group .
  • Optimization : Critical parameters include temperature control (e.g., reflux in ethanol at 80°C), solvent polarity adjustments, and pH monitoring to minimize side reactions . Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are essential for monitoring reaction progress and purity validation .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

A combination of spectroscopic and crystallographic methods is recommended:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent connectivity (e.g., tert-butyl protons at δ 1.2–1.4 ppm, methyl groups on the thienopyridine core at δ 2.0–2.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks matching calculated values) .
  • X-ray crystallography : Resolves 3D conformation, particularly for verifying stereochemistry and hydrogen-bonding interactions in the solid state .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1680–1720 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition or receptor-binding assays may arise from variations in:

  • Purity : Ensure ≥95% purity via HPLC and NMR, as impurities like unreacted intermediates can skew results .
  • Assay conditions : Standardize buffer pH, temperature, and ionic strength across studies. For example, kinase inhibition assays should use consistent ATP concentrations .
  • Orthogonal validation : Combine surface plasmon resonance (SPR) for binding affinity with cellular assays (e.g., luciferase reporters) to confirm functional activity .
  • Structural analogs : Compare activity of derivatives (e.g., replacing tert-butyl with cyclohexyl) to isolate substituent effects .

Q. What computational approaches are recommended to predict the binding interactions of this compound with target enzymes?

Computational workflows include:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating tert-butyl groups) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER can assess binding stability over time, identifying key residues (e.g., catalytic lysines) for mutagenesis studies .
  • Quantum mechanics/molecular mechanics (QM/MM) : Evaluate electronic interactions in enzyme-substrate complexes, particularly for reactions involving the carboxylate ester . Validation with experimental data (e.g., IC50_{50} values) is critical to refine computational models .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s physicochemical properties?

Systematic SAR strategies involve:

  • Substituent variation : Synthesize analogs with modified benzamido groups (e.g., replacing tert-butyl with trifluoromethyl or methoxy) to assess solubility and logP changes .
  • Core modifications : Introduce heteroatoms (e.g., nitrogen) into the thienopyridine ring to alter π-π stacking and bioavailability .
  • In vitro assays : Test analogs in parallel for solubility (shake-flask method), permeability (Caco-2 monolayers), and metabolic stability (liver microsomes) . Data should be analyzed using multivariate regression to identify critical physicochemical drivers (e.g., polar surface area vs. absorption) .

Methodological Considerations

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to ensure batch-to-batch consistency .
  • Data transparency : Share raw NMR, MS, and crystallographic data via repositories like PubChem or Cambridge Structural Database for peer validation .
  • Ethical compliance : Adhere to institutional guidelines for biological testing, particularly for cytotoxicity assays involving human cell lines .

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